REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[NH:7]1[CH2:13][CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.Br[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>CC#N>[CH2:19]([O:18][C:16](=[O:17])[CH2:15][N:7]1[CH2:13][CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)[CH3:20] |f:0.1.2|
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
5.99 g
|
Type
|
reactant
|
Smiles
|
N1CCNCCC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The remaining residual was dissolved in CHCl3 (120 mL)
|
Type
|
WASH
|
Details
|
washed by H2O (50 mL×3) and brine (50 mL×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried by Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1CCNCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.794 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |